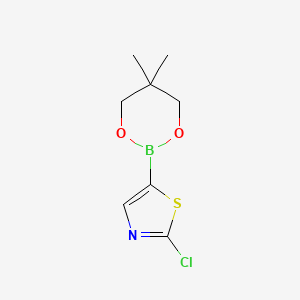
2-Chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)thiazole is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
The synthesis of 2-Chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)thiazole typically involves the reaction of 2-chlorothiazole with a boron-containing reagent. One common method includes the use of 5,5-dimethyl-1,3,2-dioxaborinane as a starting material. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boron reagent. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
2-Chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)thiazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the thiazole ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Coupling Reactions: The boron-containing dioxaborinane ring can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)thiazole has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with unique properties.
Biological Studies: The compound is studied for its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)thiazole involves its interaction with specific molecular targets. For instance, thiazole derivatives are known to interact with enzymes and receptors in biological systems. The boron-containing dioxaborinane ring may enhance the compound’s ability to form stable complexes with these targets, leading to its biological effects .
Comparison with Similar Compounds
2-Chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)thiazole can be compared with other thiazole derivatives and boron-containing compounds:
Thiazole Derivatives: Compounds like 2-chlorothiazole and 2-aminothiazole share the thiazole ring but lack the boron-containing dioxaborinane ring.
Boron-Containing Compounds: Compounds such as 5,5-dimethyl-1,3,2-dioxaborinane and boronic acids share the boron moiety but differ in their overall structure.
The uniqueness of this compound lies in the combination of the thiazole ring and the boron-containing dioxaborinane ring, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C8H11BClNO2S |
|---|---|
Molecular Weight |
231.51 g/mol |
IUPAC Name |
2-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C8H11BClNO2S/c1-8(2)4-12-9(13-5-8)6-3-11-7(10)14-6/h3H,4-5H2,1-2H3 |
InChI Key |
YOTPUJYMEYDPNU-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CN=C(S2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















